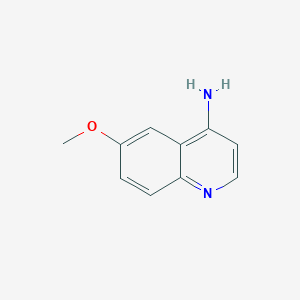

4-Amino-6-methoxyquinoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11373. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGNGVYUHOARGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279141 | |

| Record name | 4-Amino-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6279-51-2 | |

| Record name | 6279-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-methoxyquinoline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and explores its biological context within the broader class of 4-aminoquinolines.

Core Chemical Identity

This compound is a quinoline derivative characterized by an amino group at the 4th position and a methoxy group at the 6th position of the quinoline ring.

CAS Number: 6279-51-2

| Identifier | Value | Source |

| IUPAC Name | 6-methoxyquinolin-4-amine | N/A |

| Molecular Formula | C₁₀H₁₀N₂O | |

| SMILES String | COc1ccc2nccc(N)c2c1 | |

| InChI Key | PHGNGVYUHOARGF-UHFFFAOYSA-N | |

| MDL Number | MFCD00473716 |

Physicochemical Properties

The compound exists as a solid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 174.20 g/mol | |

| Form | Solid | |

| Flash Point | Not applicable |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a combustible solid.

| Safety Information | Details | Source |

| Storage Class | 11 - Combustible Solids | |

| WGK (Water Hazard Class) | WGK 3 |

Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical. The related compound 4-Amino-6-methoxy-2-methylquinoline is classified as Acute Toxicity 4 (Oral) and causes serious eye damage, suggesting that caution should be exercised with this compound as well.

Synthesis and Experimental Protocols

The synthesis of 4-aminoquinolines is a well-established area of organic chemistry. While specific, detailed protocols for this compound (CAS 6279-51-2) are not fully elaborated in the search results, the most common and industrially significant method involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an amine source.

General Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: A solution of the corresponding 4-chloro-6-methoxyquinoline is prepared in a suitable high-boiling point solvent (e.g., phenol, NMP, or an alcohol).

-

Nucleophilic Addition: An amine source (e.g., ammonia, ammonium salt, or a protected amine) is added to the solution. The reaction may require a catalyst, such as a palladium complex for Buchwald-Hartwig amination or simply heat for direct SNAr.

-

Heating and Monitoring: The reaction mixture is heated to a temperature typically ranging from 80°C to 150°C. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The product is typically isolated by precipitation upon adding an anti-solvent or by extraction after neutralizing the reaction mixture.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to yield the pure this compound.

Below is a generalized workflow for the synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Compounds in this class are known to exert a wide range of biological effects, including antimalarial, anticancer, antiviral, and anti-inflammatory activities.[1]

Antimalarial Mechanism of Action (General for 4-Aminoquinolines)

The primary mechanism of action for antimalarial 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.

-

Parasite Digestion: The parasite resides within the red blood cells of the host and digests hemoglobin in its digestive vacuole to obtain essential amino acids.

-

Heme Release: This digestion process releases large quantities of toxic free heme.

-

Detoxification: To protect itself, the parasite polymerizes the toxic heme into an insoluble, non-toxic crystal called hemozoin.

-

Inhibitory Action: 4-aminoquinoline drugs are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they cap the growing hemozoin crystal, preventing further polymerization.

-

Toxicity and Death: The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

The potential involvement of this compound in this pathway is depicted below.

Caption: General signaling pathway for the antimalarial action of 4-aminoquinolines.

The specific biological activities and signaling pathways for this compound itself are subjects for further research. However, its structural similarity to known bioactive molecules makes it a compound of high interest for screening and drug discovery programs.[2][3][4]

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-6-methoxyquinoline: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors. A thorough understanding of the physicochemical properties of this compound is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing new molecular entities with desired pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a summary of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of these crucial parameters.

Core Physicochemical Data

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for several key physicochemical properties of this compound. The generation of precise values for properties such as melting point, boiling point, aqueous solubility, pKa, and logP would require either direct experimental measurement or prediction using specialized computational software (e.g., ACD/Labs Percepta, ChemAxon).[1][2][3] The foundational properties are summarized in the table below.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| CAS Number | 6279-51-2 | --INVALID-LINK-- |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

Experimental Protocols for Property Determination

The following are detailed, standard methodologies that can be employed to experimentally determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas a broad range suggests the presence of impurities.[4]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder.[5] The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4]

-

Measurement: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[4] For an accurate measurement, a fresh sample is heated slowly (1-2°C per minute) near the expected melting point.[6]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3]

Aqueous Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The saturated solution is then carefully filtered (using a filter that does not adsorb the compound) or centrifuged to remove all undissolved solid.[1]

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for pKa determination.[8]

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water.[9] To maintain a constant ionic strength, a background electrolyte such as 0.15 M potassium chloride is added.[10] The solution is purged with nitrogen to remove dissolved carbon dioxide.[10]

-

Titration: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode.[9]

-

For a basic compound: The solution is first acidified with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.[9]

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[11]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[12]

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer for LogD measurement) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[13]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel or vial.[14]

-

Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate phase separation.[14]

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC-UV.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a novel compound such as this compound.

Caption: Workflow for experimental physicochemical property determination.

References

- 1. youtube.com [youtube.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chemaxon.com [chemaxon.com]

- 4. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemaxon.com [chemaxon.com]

- 6. peerj.com [peerj.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 6279-51-2 [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-METHOXY-4-METHYLQUINOLINE CAS#: 41037-26-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the primary synthetic routes to 4-Amino-6-methoxyquinoline, a key structural motif in medicinal chemistry. The synthesis is presented with a focus on starting materials, reaction conditions, and detailed experimental protocols.

Introduction

This compound is a crucial intermediate in the development of pharmacologically active molecules. Its quinoline core is a prevalent scaffold in numerous approved drugs, and the specific substitution pattern of an amino group at the 4-position and a methoxy group at the 6-position is of significant interest for tuning the biological activity and pharmacokinetic properties of new chemical entities. This document outlines the most common and practical synthetic strategies for obtaining this compound, with a focus on a multi-step synthesis starting from readily available p-anisidine.

Primary Synthetic Pathway: From p-Anisidine

The most well-documented and versatile approach to this compound begins with p-anisidine and proceeds through the formation of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination. This pathway offers a high degree of control and adaptability.

Caption: Synthetic workflow from p-anisidine.

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline (Conrad-Limpach Synthesis)

The initial step involves the condensation of p-anisidine with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system. This classic reaction is known as the Conrad-Limpach synthesis.

Experimental Protocol:

-

Condensation: In a round-bottom flask, equimolar amounts of p-anisidine and diethyl malonate are mixed. A catalytic amount of a weak acid (e.g., acetic acid) can be added. The mixture is heated to approximately 140-150°C for 2-3 hours with stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The intermediate β-aminoacrylate is formed during this step.

-

Cyclization: The reaction mixture containing the intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, preheated to 250-260°C. The reaction is maintained at this temperature for 30-60 minutes.

-

Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then with a solvent like ethyl acetate to remove residual high-boiling solvent. The crude 4-hydroxy-6-methoxyquinoline is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Starting Materials | p-Anisidine, Diethyl malonate |

| Reaction Type | Condensation and Thermal Cyclization |

| Key Reagents | Acetic acid (catalyst), Diphenyl ether |

| Temperature | 140-150°C (Condensation), 250-260°C (Cyclization) |

| Reaction Time | 2-3 hours (Condensation), 30-60 minutes (Cyclization) |

| Typical Yield | 60-75% |

Step 2: Synthesis of 4-Chloro-6-methoxyquinoline

The hydroxyl group at the 4-position of the quinoline is then converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, 4-hydroxy-6-methoxyquinoline is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: The mixture is heated to reflux (approximately 110°C) and maintained for 2-4 hours. The reaction progress is monitored by TLC.

-

Work-up: After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until a precipitate forms.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. The crude 4-chloro-6-methoxyquinoline can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 4-Hydroxy-6-methoxyquinoline |

| Reaction Type | Chlorination |

| Key Reagents | Phosphorus oxychloride (POCl₃), DMF (catalyst) |

| Temperature | Reflux (approx. 110°C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) where the chloro group at the 4-position is displaced by an amino group. This is typically achieved by heating the 4-chloroquinoline with a source of ammonia.

Experimental Protocol:

-

Reaction Setup: 4-Chloro-6-methoxyquinoline is placed in a sealed pressure vessel with a solution of ammonia in a suitable solvent, such as ethanol or isopropanol. The use of aqueous ammonia is also possible.

-

Amination: The vessel is heated to 120-150°C for 6-12 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The residue is then taken up in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

| Parameter | Value |

| Starting Material | 4-Chloro-6-methoxyquinoline |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Key Reagents | Ammonia (in ethanol or aqueous solution) |

| Temperature | 120-150°C |

| Reaction Time | 6-12 hours |

| Typical Yield | 70-85% |

Alternative Synthetic Route: Reduction of 6-Methoxy-4-nitroquinoline

An alternative pathway to this compound involves the reduction of a corresponding nitroquinoline precursor. This route can be efficient if the starting 6-methoxy-4-nitroquinoline is readily available.

Caption: Alternative synthesis via reduction.

The synthesis of the starting material, 6-methoxy-4-nitroquinoline, can be achieved through the nitration of 6-methoxyquinoline. The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents.

Common Reducing Agents for Nitro Group Reduction:

-

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding.

-

Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is also a common choice.

Due to the lack of a specific, detailed experimental protocol for this exact transformation in the reviewed literature, a generalized procedure is provided. Researchers should optimize the reaction conditions for their specific setup.

Generalized Experimental Protocol for Reduction:

-

Reaction Setup: 6-Methoxy-4-nitroquinoline is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Reduction:

-

For Catalytic Hydrogenation: The catalyst (e.g., 10% Pd/C) is added to the solution. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the reaction is complete (monitored by TLC).

-

For Metal/Acid System: The dissolved nitroquinoline is treated with an excess of the metal (e.g., iron powder) and an acid (e.g., acetic acid or ammonium chloride solution) and heated to reflux for several hours.

-

-

Work-up:

-

For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure.

-

For Metal/Acid System: The reaction mixture is filtered to remove the metal salts, and the filtrate is neutralized with a base. The product is then extracted with an organic solvent.

-

-

Purification: The crude product is purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 6-Methoxy-4-nitroquinoline |

| Reaction Type | Reduction |

| Key Reagents | H₂/Pd/C, Fe/NH₄Cl, or SnCl₂/HCl |

| Temperature | Room temperature to reflux |

| Reaction Time | Varies (typically 2-12 hours) |

| Typical Yield | Generally high (80-95%) |

Conclusion

The synthesis of this compound is well-established, with the route starting from p-anisidine via chlorination of the 4-hydroxyquinoline intermediate being the most comprehensively documented. This multi-step process allows for the production of the target compound with good overall yields. The alternative reduction of 6-methoxy-4-nitroquinoline offers a more direct route, provided the starting material is accessible. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in the synthesis of this valuable chemical intermediate.

Spectroscopic Analysis of Quinolines: A Technical Guide for Researchers

Disclaimer: Due to the limited availability of public spectroscopic data for 4-Amino-6-methoxyquinoline, this guide will utilize the closely related and well-characterized compound, 4-(4-Chlorophenyl)-6-methoxyquinoline , as a representative example to illustrate the principles and application of spectroscopic techniques in the analysis of quinoline derivatives. The methodologies and data interpretation principles described herein are broadly applicable to the structural elucidation of similar molecules.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Chlorophenyl)-6-methoxyquinoline, a key analog in the quinoline class of heterocyclic compounds often investigated in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-(4-Chlorophenyl)-6-methoxyquinoline.

Table 1: ¹H NMR Data for 4-(4-Chlorophenyl)-6-methoxyquinoline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.76 | d | 4.4 | 1H | H-2 |

| 8.06 | d | 9.1 | 1H | H-5 |

| 7.48 | dd | 8.4, 1.6 | 2H | H-2', H-6' |

| 7.45-7.39 | m | 2H | H-3', H-5' | |

| 7.36 | dd | 9.2, 2.8 | 1H | H-7 |

| 7.20 | d | 4.4 | 1H | H-3 |

| 7.09 | d | 2.8 | 1H | H-8 |

| 3.76 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Data for 4-(4-Chlorophenyl)-6-methoxyquinoline

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | C-6 |

| 147.3 | C-8a |

| 145.5 | C-4 |

| 144.7 | C-2 |

| 136.6 | C-1' |

| 134.3 | C-4' |

| 131.2 | C-4a |

| 130.4 | C-2', C-6' |

| 128.8 | C-3', C-5' |

| 127.2 | C-5 |

| 121.7 | C-7 |

| 121.4 | C-3 |

| 103.1 | C-8 |

| 55.3 | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Table 3: Infrared (IR) Spectroscopy - Predicted Characteristic Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | -OCH₃ |

| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1500-1450 | Medium-Strong | C=N Stretch | Quinoline Ring |

| 1250-1200 | Strong | C-O Stretch | Aryl Ether |

| 1100-1000 | Strong | C-Cl Stretch | Aryl Chloride |

| 850-800 | Strong | C-H Bend | Aromatic (para-substituted) |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 270.0685 | 270.0689 |

Ionization Method: ESI[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for quinoline derivatives, based on standard laboratory practices and information from cited sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Record data including chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

-

Record chemical shifts (δ) in ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Waters XEVO G2-XS QTOF, equipped with an electrospray ionization (ESI) source.[1]

-

Data Acquisition:

-

Introduce the sample solution into the ESI source.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire data over an appropriate mass-to-charge (m/z) range.

-

Determine the exact mass and compare it with the calculated mass for the elemental formula.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

The Discovery and History of 4-Amino-6-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxyquinoline stands as a significant scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic relevance. Its history is deeply intertwined with the quest for antimalarial agents, and its structural framework continues to be a source of inspiration for the design of novel drugs targeting a range of diseases, including cancer. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound, tailored for professionals in drug development and scientific research.

I. Discovery and Historical Context

The journey to the discovery of this compound is rooted in the broader history of quinoline-based antimalarial drugs. The first successful treatment for malaria utilized the bark of the cinchona tree, from which quinine, a quinoline alkaloid, was isolated in the early 19th century. This pivotal discovery spurred the development of synthetic quinoline derivatives.

The primary route for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor. Therefore, the history of this compound is intrinsically linked to the development of methods to synthesize its precursor, 4-chloro-6-methoxyquinoline.

II. Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the intermediate 4-chloro-6-methoxyquinoline, followed by amination.

A. Synthesis of 4-Chloro-6-methoxyquinoline

Several methods have been developed for the synthesis of the key intermediate, 4-chloro-6-methoxyquinoline. A common and effective approach is the cyclization of an appropriate aniline derivative followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinoline

This protocol is a generalized representation based on established quinoline synthesis methods.

-

Step 1: Cyclization to form 4-hydroxy-6-methoxyquinoline.

-

Reactants: p-Anisidine and diethyl malonate (or a similar three-carbon component).

-

Procedure: p-Anisidine is reacted with diethyl malonate in a high-boiling point solvent, such as diphenyl ether, at elevated temperatures (typically >250 °C). The reaction proceeds via a Conrad-Limpach-Knorr reaction, involving an initial Michael addition followed by cyclization and aromatization to yield 4-hydroxy-6-methoxyquinoline.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is then collected by filtration and washed.

-

-

Step 2: Chlorination of 4-hydroxy-6-methoxyquinoline.

-

Reactant: 4-hydroxy-6-methoxyquinoline.

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent.

-

Procedure: 4-hydroxy-6-methoxyquinoline is heated under reflux with an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the 4-chloro-6-methoxyquinoline. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

-

B. Synthesis of this compound

The final step involves the amination of the 4-chloroquinoline intermediate.

Experimental Protocol: Synthesis of this compound

-

Reactants: 4-chloro-6-methoxyquinoline and a source of ammonia.

-

Procedure: 4-chloro-6-methoxyquinoline is heated with a concentrated solution of ammonia in a sealed vessel at elevated temperatures (e.g., 150-180 °C). Alternatively, the reaction can be carried out in a solvent such as phenol or by using ammonium salts.

-

Work-up: After cooling, the reaction mixture is made alkaline, and the product is extracted with an organic solvent like chloroform or dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated to yield this compound. Purification can be achieved by recrystallization.

Logical Workflow for the Synthesis of this compound

An In-depth Technical Guide to 4-Amino-6-methoxyquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-6-methoxyquinoline derivatives and their analogs, a class of compounds with significant therapeutic potential. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in anticancer and antimalarial drug development.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of a methoxy group at the 6-position of the quinoline ring has been shown to modulate the pharmacological properties of these compounds, leading to the development of potent and selective therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide will delve into the synthetic strategies for creating these molecules, summarize their biological activities with quantitative data, and provide detailed experimental protocols for their evaluation. Furthermore, it will visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of their cellular and molecular interactions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the nucleophilic aromatic substitution of a leaving group, such as a chlorine atom, at the 4-position of the 6-methoxyquinoline ring with a desired amine.

General Synthetic Protocols

Protocol 1: Synthesis of N-substituted-4-amino-6-methoxyquinoline Derivatives

A general and widely used method involves the reaction of 4-chloro-6-methoxyquinoline with a primary or secondary amine.

-

Step 1: Preparation of 4-chloro-6-methoxyquinoline. This intermediate can be synthesized from 6-methoxy-4-quinolinol through chlorination using reagents such as phosphorus oxychloride (POCl₃).

-

Step 2: Nucleophilic Aromatic Substitution. A mixture of 4-chloro-6-methoxyquinoline and the desired amine (mono- or dialkylamine) is heated, often in a solvent like tert-butanol or under neat conditions at elevated temperatures (e.g., 120-130°C), for several hours.[2] The reaction progress is monitored by thin-layer chromatography.

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.[2]

Protocol 2: Ugi-Azide Reaction for the Synthesis of Tetrazole-Containing Analogs

This multi-component reaction allows for the rapid generation of complex this compound analogs.

-

Step 1: Formation of the Amine Precursor. 6-methoxyquinolin-8-amine is a common starting material.[3]

-

Step 2: Ugi-Azide Reaction. The amine, an aldehyde, trimethylsilyl azide, and an isocyanide (e.g., tert-butyl isocyanide) are dissolved in a suitable solvent like methanol and stirred at room temperature for an extended period (20–120 hours).[3]

-

Step 3: Purification. The solvent is evaporated, and the residue is dissolved in an organic solvent and washed sequentially with aqueous sodium disulfite and sodium bicarbonate solutions to remove unreacted starting materials and byproducts.[3] The final product is then purified.

Biological Activities and Quantitative Data

This compound derivatives have shown significant promise as both anticancer and antimalarial agents. The following tables summarize the in vitro activities of selected compounds.

Anticancer Activity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying their potency.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | Potent (Specific value not provided) | [2] |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | More potent than chloroquine (Specific value not provided) | [2] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 (Pancreatic Cancer) | 2-16 (Concentration-dependent reduction in viability) | [4][5] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | MIA PaCa-2 (Pancreatic Cancer) | 2-16 (Concentration-dependent reduction in viability) | [4][5] |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (Colon Cancer) | 5.64 ± 0.68 | [6] |

| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (Liver Cancer) | 23.18 ± 0.45 | [6] |

Antimalarial Activity

The antiplasmodial activity of these derivatives is a critical area of research, particularly in the face of growing drug resistance.

| Compound Class | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids (methyl linker) | NF54 (Chloroquine-sensitive) | 0.324 - 2.68 | [3] |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids ((methylamino)ethyl linker) | NF54 (Chloroquine-sensitive) | 2.51 - 15.98 | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

In Vitro Antiplasmodial Activity Assay

The in vitro activity against Plasmodium falciparum can be determined using various methods, such as the SYBR Green I-based fluorescence assay.

-

Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes in a complete culture medium.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

-

Assay Procedure:

-

Add the parasite culture (at the ring stage) to a 96-well plate.

-

Add the diluted test compounds to the wells. Include positive (e.g., chloroquine) and negative controls.

-

Incubate the plate for 72 hours under standard culture conditions.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design and development.

Induction of Apoptosis and Autophagy in Cancer Cells

Certain this compound analogs have been shown to induce programmed cell death in cancer cells through the modulation of key signaling pathways. For instance, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been demonstrated to induce both apoptosis and autophagy in pancreatic cancer cells.[4][5] This is achieved through the suppression of the Akt/mTOR pathway and the induction of endoplasmic reticulum (ER) stress.[5] The induction of apoptosis is characterized by the activation of Caspase-3 and the cleavage of PARP, while autophagy is marked by an increase in LC3-II and Beclin-1 protein expression and the degradation of p62.[5]

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[7] Some quinazoline derivatives, which share a similar scaffold with quinolines, have been shown to inhibit this pathway by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[6] This leads to the downregulation of Wnt target genes, such as c-MYC and Cyclin D1, which are critical for cancer cell proliferation and survival.[6]

Antimalarial Mechanism of Action

The primary mechanism of action for 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To detoxify, the parasite polymerizes heme into an insoluble crystal called hemozoin. 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Experimental Workflow Visualization

A logical workflow is critical for the systematic evaluation of novel compounds.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimalarial therapies. Their synthesis is accessible through established chemical methodologies, and their biological activities can be robustly evaluated using the detailed protocols provided in this guide. The elucidation of their mechanisms of action, particularly their impact on critical signaling pathways such as apoptosis, autophagy, and Wnt/β-catenin, provides a solid foundation for the rational design of next-generation therapeutics. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these promising lead compounds.

References

- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Biological Screening of Novel 4-Amino-6-methoxyquinoline Compounds: A Technical Guide

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-aminoquinoline derivatives have been extensively investigated, leading to the development of crucial drugs like the antimalarial chloroquine. The incorporation of a methoxy group at the 6-position can further modulate the compound's electronic and lipophilic properties, potentially enhancing its biological efficacy and pharmacokinetic profile. This technical guide provides an in-depth overview of the biological screening process for novel 4-Amino-6-methoxyquinoline compounds, focusing on their evaluation as anticancer and antimicrobial agents. It details experimental protocols, presents quantitative data from related studies, and illustrates key pathways and workflows.

Section 1: Anticancer Activity Screening

A primary focus in the development of novel quinoline derivatives is the evaluation of their anticancer potential. These compounds have been shown to interfere with various cellular processes critical for cancer cell proliferation and survival, including cell cycle progression and key signaling cascades.[1][2]

Experimental Protocols

1.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3][4]

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. The medium in the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included.[3]

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

-

MTT Addition and Solubilization: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[3]

-

Data Acquisition and Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated for each concentration relative to the vehicle control. This data is then used to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of a compound required to inhibit cell growth by 50%.[1][3]

1.2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[1]

-

Principle: Propidium iodide (PI) is a fluorescent agent that stains DNA. The amount of fluorescence is proportional to the DNA content. Cells in the G2/M phase have double the DNA content of cells in the G0/G1 phase.[1]

-

Protocol:

-

Treat cancer cells with the test compound for a specified period (e.g., 24-48 hours).

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol to permeabilize the membrane.

-

Treat the cells with RNase to prevent staining of RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content using a flow cytometer.

-

-

Data Analysis: The resulting DNA content histograms are analyzed using specialized software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[1][2]

Data Presentation: Anticancer Activity

The anticancer potency of quinoline derivatives is quantified by their IC50 or GI50 values. Lower values indicate greater potency.

| Table 1: In Vitro Anticancer Activity of Representative 4-Aminoquinoline Derivatives | ||

| Compound | Cancer Cell Line | GI50 (μM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |

| Compound 6x (a 5,6,7-trimethoxy-4-aminoquinazoline) | PC3 (Prostate) | 6.2 ± 0.9 |

| Compound 6x (a 5,6,7-trimethoxy-4-aminoquinazoline) | BGC823 (Gastric) | 3.2 ± 0.1 |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 |

Data compiled from related studies on quinoline and aminoquinoline derivatives.[4][5][6]

Visualization: Workflows and Signaling Pathways

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that are often dysregulated in cancer.[1]

Caption: Simplified diagram of a kinase signaling pathway inhibited by a quinoline compound.

Section 2: Antimicrobial Activity Screening

Quinoline derivatives are known for their broad-spectrum antimicrobial activities, targeting both bacteria and fungi.[7][8] The screening process aims to determine the minimum concentration of a compound required to inhibit microbial growth.

Experimental Protocols

2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[9] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[9]

-

Microorganism: Use a fresh culture of the test strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[7][8]

-

-

Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[9]

-

Serial Dilution:

-

Dispense the appropriate broth into the wells of a 96-well microtiter plate.

-

Add the stock solution of the test compound to the first column of wells.

-

Perform a two-fold serial dilution by transferring a portion of the solution from the first column to the second, mixing, and repeating this process across the plate.[9]

-

-

Inoculation and Incubation: Add the standardized inoculum to each well (except for a sterility control). The plates are sealed and incubated at 35°C ± 2°C for 16-20 hours for bacteria or 24-72 hours for fungi.[9]

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates higher potency.

| Table 2: Antibacterial Activity of Representative Quinoline Derivatives | ||

| Compound Class | Bacterial Strain | MIC (μg/mL) |

| Quinoline-Sulfonamide Hybrid | Staphylococcus aureus | 0.1904 |

| Quinoline-Sulfonamide Hybrid | Escherichia coli | 6.09 |

| Novel Quinoline Derivatives | Bacillus cereus | 3.12 - 50 |

| Novel Quinoline Derivatives | Pseudomonas aeruginosa | 3.12 - 50 |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 |

Data compiled from studies on various quinoline derivatives.[7][8][10][11]

| Table 3: Antifungal Activity of Representative Quinoline Derivatives | ||

| Compound Class | Fungal Strain | MIC (μg/mL) |

| Novel Quinoline Derivatives | Aspergillus flavus | 3.12 - 50 |

| Novel Quinoline Derivatives | Candida albicans | 3.12 - 50 |

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 |

Data compiled from studies on various quinoline derivatives.[7][8][10]

Visualization: Workflow

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Overall Screening Cascade

The biological evaluation of novel compounds follows a logical progression from initial high-throughput screening to more detailed in vivo studies.

Caption: Logical workflow for the screening and development of novel drug candidates.

Conclusion

The biological screening of novel this compound compounds is a systematic process involving a series of well-defined in vitro and in vivo assays. The initial evaluation focuses on identifying cytotoxic and antimicrobial activities through standardized protocols such as the MTT assay and broth microdilution method. Promising "hit" compounds are then subjected to further investigation to elucidate their mechanism of action, often involving the inhibition of critical cellular signaling pathways. This structured approach, combining detailed experimental protocols with robust data analysis, is essential for identifying and optimizing lead compounds for potential development into next-generation therapeutic agents for treating cancer and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific experimental data on the solubility and stability of 4-Amino-6-methoxyquinoline is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for the assessment of its properties based on the known characteristics of structurally related quinoline derivatives. The experimental protocols detailed herein are established methodologies for characterizing new chemical entities.

Introduction

This compound is a heterocyclic amine built upon a quinoline scaffold. The quinoline ring system is a prominent structural motif in a wide array of pharmacologically active compounds, known for its presence in antimalarial, anticancer, and antibacterial agents.[1][2] The amino and methoxy substituents on the quinoline core of this particular molecule suggest its potential for diverse biological activities, making it a compound of interest in drug discovery and development.

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is fundamental for its progression as a potential therapeutic agent. These parameters are critical for formulation development, determining appropriate storage conditions, and predicting its in vivo behavior.[3] This technical guide outlines the anticipated solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[4] While specific quantitative data for this compound is not published, the general solubility characteristics of quinoline derivatives can provide valuable insights.

General Solubility Characteristics of Quinoline Derivatives

Quinoline-based compounds, due to their aromatic and heterocyclic nature, generally exhibit low aqueous solubility.[4][5] However, the presence of the basic amino group at the 4-position is expected to enhance aqueous solubility at acidic pH due to the formation of a more soluble salt upon protonation.[1][5] Conversely, solubility in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), is anticipated to be significantly higher.[4]

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

A widely accepted method for determining the equilibrium solubility of a compound is the isothermal saturation method.[6][7]

Objective: To determine the solubility of this compound in various solvents at a constant temperature.

Materials and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO, DMF)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[8]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4][6]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[5][6]

-

Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.[6]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5]

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.[8]

-

Calculation of Solubility: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.[6]

Data Presentation: Solubility of this compound

The following table is a template for presenting experimentally determined solubility data for this compound in various solvents at a specified temperature.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 25 | Data to be determined | Data to be determined |

| 0.1 M HCl (pH 1.0) | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| DMF | 25 | Data to be determined | Data to be determined |

| Water (pH 7.0) | 37 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development to ensure its safety and efficacy over time.[9] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[10]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known stability of related compounds, the following degradation pathways are anticipated:

-

Hydrolysis: The amino group may be susceptible to hydrolysis under acidic or basic conditions, although the quinoline ring itself is generally stable.

-

Oxidation: The electron-rich quinoline ring system and the amino group can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[11]

-

Photodegradation: Aromatic heterocyclic compounds are often prone to degradation upon exposure to light.[11]

Experimental Protocol for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[9][10]

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).[11]

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).[11]

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for a set duration (e.g., 4 hours).[11]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours.[11]

-

Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for 48 hours.[11]

-

Photolytic Degradation: Expose the stock solution in a transparent vial within a photostability chamber to a defined light exposure (e.g., not less than 1.2 million lux hours and 200 watt-hours/square meter).[11]

-

Control Sample: A stock solution stored at a low temperature (e.g., 4 °C) and protected from light will serve as the control.[11]

Sample Analysis:

At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[8][11]

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be summarized in a table as shown below.

| Stress Condition | Duration | Temperature | % Assay of this compound | Number of Degradants | Remarks (e.g., % of major degradant) |

| 1 M HCl | 8 hours | 60 °C | Data to be determined | Data to be determined | Data to be determined |

| 1 M NaOH | 4 hours | Room Temp. | Data to be determined | Data to be determined | Data to be determined |

| 30% H₂O₂ | 24 hours | Room Temp. | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid) | 48 hours | 80 °C | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | 1.2 million lux hrs | - | Data to be determined | Data to be determined | Data to be determined |

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of compound solubility.

Logical Flow of Forced Degradation Studies

Caption: Overview of the forced degradation study process for stability assessment.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. While specific data for this compound is pending experimental determination, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a robust approach to generating the critical data necessary for its advancement in the drug development pipeline. The successful execution of these studies will enable informed decisions regarding formulation, storage, and handling, ultimately contributing to the overall assessment of its therapeutic potential.

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jptcp.com [jptcp.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. benchchem.com [benchchem.com]

Quantum Chemical Calculations for 4-Amino-6-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] 4-Amino-6-methoxyquinoline, as a member of this family, holds promise as a scaffold for drug design. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is crucial for elucidating its potential mechanism of action and for the rational design of novel therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[3] These methods allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. This guide outlines a computational workflow for the comprehensive characterization of this compound.

Proposed Computational Methodology

The following section details the proposed computational protocols for the quantum chemical analysis of this compound, based on methodologies successfully applied to similar quinoline derivatives.[4][5][6]

2.1. Geometry Optimization

The initial step in the computational study is to determine the most stable three-dimensional conformation of the this compound molecule.

-

Software: Gaussian 09 or a more recent version is a suitable software package for these calculations.[5]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for organic molecules.[4][5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions, which are important for describing non-covalent interactions and electron distribution.[4]

-

Procedure: An initial molecular structure of this compound would be built using a molecular editor. This structure would then be subjected to a full geometry optimization without any symmetry constraints. The optimization process is complete when the forces on all atoms are negligible, and the molecule resides at a minimum on the potential energy surface.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

-

Procedure: The vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. The absence of imaginary frequencies in the output confirms that the structure is a stable minimum. The calculated frequencies can be scaled by an appropriate factor to better match experimental data, if available. These calculations provide valuable information about the vibrational modes of the molecule, which can aid in its experimental characterization.[6]

2.3. Electronic Properties Analysis

The electronic properties of this compound are critical for understanding its reactivity and potential interactions with biological targets.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution on the molecule's surface. This map is useful for identifying electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions, including drug-receptor binding.

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical and serve as illustrative examples based on data from similar quinoline derivatives.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-N(amino) | 1.37 Å |

| C6-O(methoxy) | 1.36 Å | |

| O(methoxy)-C(methyl) | 1.43 Å | |